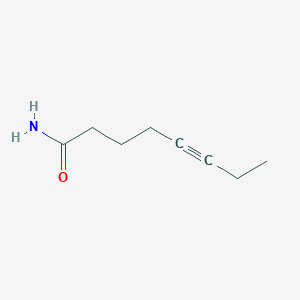
Oct-5-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-5-ynamide is a member of the ynamide family, which are compounds containing a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group . These compounds are known for their unique reactivity and versatility in organic synthesis, making them valuable building blocks for constructing multifunctional compounds and complex architectures .
Vorbereitungsmethoden
The synthesis of Oct-5-ynamide can be achieved through various methods. One common approach involves the use of trichloroethene as an inexpensive two-carbon synthon . This method allows for the conversion of a wide range of amides and electrophiles to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides . Another method involves copper-catalyzed couplings of amides with alkynes or their derivatives . These methods offer flexibility and efficiency, making them suitable for industrial production.
Analyse Chemischer Reaktionen
Oct-5-ynamide undergoes a variety of chemical reactions, including:
Oxidation: Ynamides can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ynamides into different functional groups, such as alkenes or alkanes.
Substitution: Ynamides can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Cycloaddition: Ynamides are known to undergo cycloaddition reactions, forming cyclic compounds.
Common reagents used in these reactions include Brønsted acids, transition metals, and various oxidizing and reducing agents . The major products formed from these reactions are often complex N-containing molecules, such as N-heterocycles .
Wissenschaftliche Forschungsanwendungen
Oct-5-ynamide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Oct-5-ynamide involves its strongly polarized triple bond, which enables unique chemical transformations . The electron-withdrawing group attached to the nitrogen atom enhances the stability and reactivity of the compound . This polarization allows for the formation of various intermediates and transition states, facilitating a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Oct-5-ynamide can be compared with other ynamides, such as:
- N-phenyl ynamide
- N-methyl ynamide
- N-benzyl ynamide
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications . This compound is unique due to its specific structure and the presence of an octyl group, which can impart distinct properties and reactivity patterns .
Eigenschaften
CAS-Nummer |
855376-60-2 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
oct-5-ynamide |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h2,5-7H2,1H3,(H2,9,10) |
InChI-Schlüssel |
YQNXISXWMGPXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


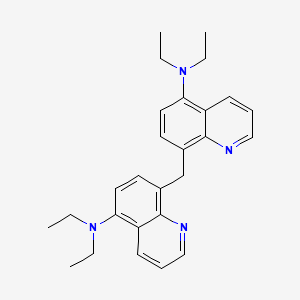
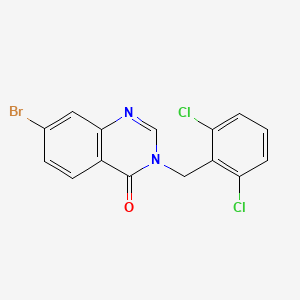
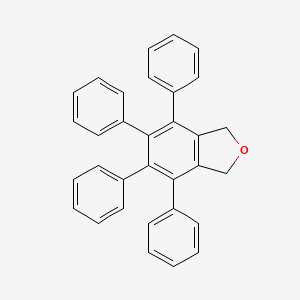
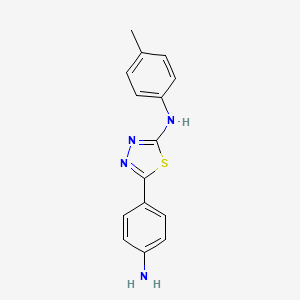
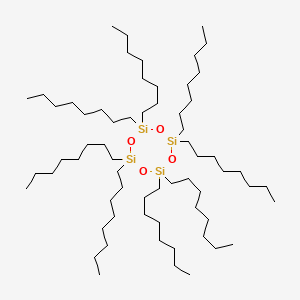
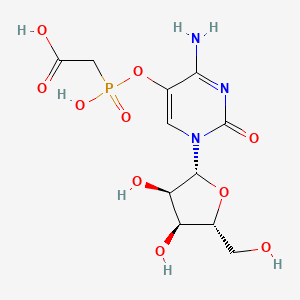
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
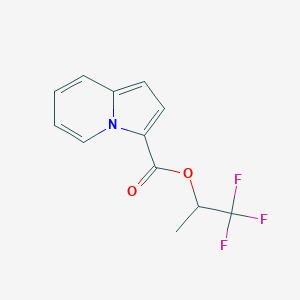

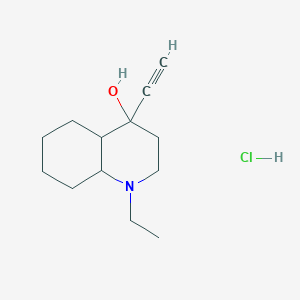
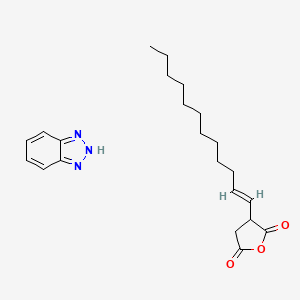
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
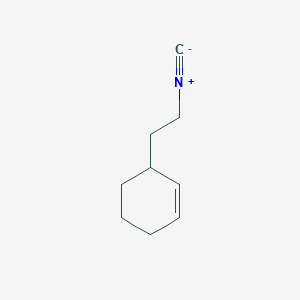
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
